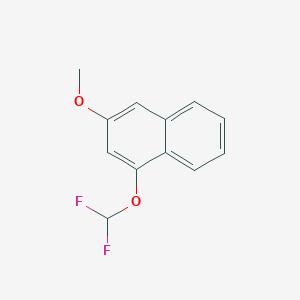
4-Fluoro-7-methoxyindole-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-7-methoxyindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid, a well-known plant hormone. This compound features a fluorine atom at the 4-position and a methoxy group at the 7-position of the indole ring, which can significantly alter its chemical and biological properties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-methoxyindole-3-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-7-methoxyindole.
Functional Group Introduction: The indole derivative is then subjected to a series of reactions to introduce the acetic acid moiety at the 3-position. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-7-methoxyindole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-7-methoxyindole-3-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cell signaling pathways and gene expression.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 4-Fluoro-7-methoxyindole-3-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects.
Pathways Involved: It can influence various signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
4-Fluoroindole-3-acetic acid: Similar structure but lacks the methoxy group.
7-Methoxyindole-3-acetic acid: Similar structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-7-methoxyindole-3-acetic acid is unique due to the presence of both the fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications can enhance its stability, selectivity, and potency in various applications .
Eigenschaften
Molekularformel |
C11H10FNO3 |
|---|---|
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
2-(4-fluoro-7-methoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO3/c1-16-8-3-2-7(12)10-6(4-9(14)15)5-13-11(8)10/h2-3,5,13H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
JSTVHLPHZJLNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)F)C(=CN2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)
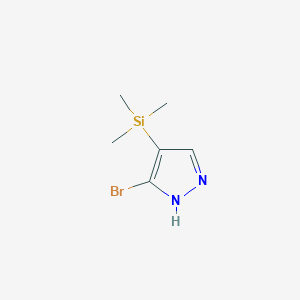

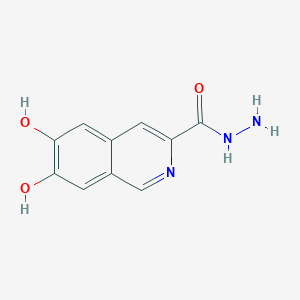
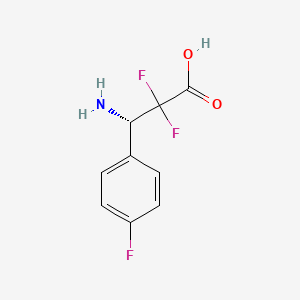


![2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883911.png)
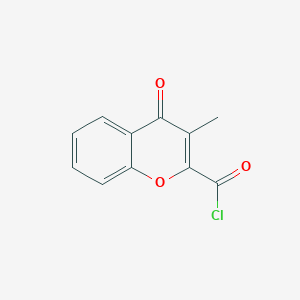
![7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11883913.png)

